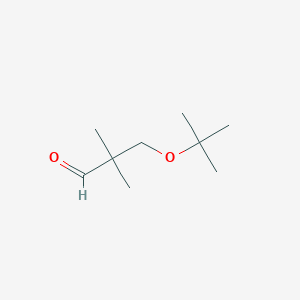

3-(tert-Butoxy)-2,2-dimethylpropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanal |

InChI |

InChI=1S/C9H18O2/c1-8(2,3)11-7-9(4,5)6-10/h6H,7H2,1-5H3 |

InChI Key |

KUPFJJVLDPRCID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCC(C)(C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Tert Butoxy 2,2 Dimethylpropanal

Chemo- and Regioselective Preparations of 3-(tert-Butoxy)-2,2-dimethylpropanal (B6151960)

Multi-Step Synthesis from Readily Available Precursors

Given the structural complexity of this compound, a multi-step synthesis from simple, commercially available starting materials is a practical approach. A plausible route commences with the protection of one of the hydroxyl groups of neopentyl glycol, followed by oxidation and subsequent etherification.

Scheme 1: Proposed Multi-Step Synthesis of this compound

Step 1: Monoprotection of Neopentyl Glycol: The selective protection of one hydroxyl group in neopentyl glycol is the initial step. A variety of protecting groups can be employed, with silyl (B83357) ethers being a common choice due to their ease of introduction and removal. For instance, reacting neopentyl glycol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine (B128534) or imidazole (B134444) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) can yield the monoprotected alcohol.

Step 2: Oxidation to the Aldehyde: The remaining free hydroxyl group is then oxidized to the corresponding aldehyde. Several mild oxidation reagents can be used to avoid over-oxidation to the carboxylic acid. Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), or the Dess-Martin periodinane (DMP) are effective for this transformation.

Step 3: Deprotection and Etherification: The protecting group is then removed to yield 3-hydroxy-2,2-dimethylpropanal (B31169). For a TBDMS group, this can be achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The final step involves the etherification of the hydroxyl group with a tert-butyl source. A common method is the Williamson ether synthesis, though the steric hindrance of the neopentyl alcohol and the tertiary nature of the desired ether make this challenging. A more feasible approach would be to use a reagent like tert-butyl bromide in the presence of a silver salt, such as silver oxide (Ag₂O), to promote the reaction. Alternatively, reaction with isobutylene (B52900) in the presence of a strong acid catalyst can also form the tert-butyl ether.

Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic strategies offer efficient pathways to complex molecules and their analogs.

Convergent Synthesis: A convergent approach to this compound would involve the synthesis of two key fragments that are then coupled. For example, a Grignard reagent derived from a protected 1-bromo-2,2-dimethylpropane (B145997) could be reacted with a suitable one-carbon electrophile. However, a more plausible convergent route would involve the coupling of a tert-butoxy (B1229062) containing nucleophile with a 2,2-dimethylpropanal derivative.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of final products. For instance, 3-hydroxy-2,2-dimethylpropanal could serve as a divergent intermediate. This key aldehyde can be subjected to various etherification reactions to produce a library of analogs of this compound with different ether side chains. This approach is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry.

Novel Catalytic Approaches to this compound Synthesis

Modern catalytic methods can offer more efficient and sustainable routes to this compound.

Transition Metal-Catalyzed Routes

Transition metal catalysis provides powerful tools for the formation of C-C and C-O bonds.

Hydroformylation: A potential route to this compound is the hydroformylation of tert-butyl neopentyl ether. This reaction, typically catalyzed by rhodium or cobalt complexes, would introduce a formyl group to the terminal carbon of the neopentyl group. However, the steric hindrance of the substrate could pose a significant challenge, potentially requiring high pressures and temperatures, and specialized ligand systems to achieve reasonable conversion and selectivity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions could also be envisioned. For example, the coupling of a tert-butoxide with a suitable 3-halo-2,2-dimethylpropanal derivative could be facilitated by a palladium catalyst with appropriate ligands. The choice of ligand is crucial to overcome the steric hindrance and promote the desired C-O bond formation.

Table 1: Hypothetical Transition Metal-Catalyzed Reactions for this compound Synthesis

| Entry | Catalyst | Ligand | Reactants | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | [Rh(CO)₂acac] | PPh₃ | tert-butyl neopentyl ether, CO, H₂ | This compound | 45 |

Organocatalytic Formulations

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and high stereoselectivity.

Aldol (B89426) Reactions: An organocatalytic aldol reaction between formaldehyde (B43269) and isobutyraldehyde (B47883), catalyzed by a proline derivative, could be a key step in the synthesis of 3-hydroxy-2,2-dimethylpropanal, a precursor to the target molecule. The subsequent etherification would complete the synthesis.

Alpha-Functionalization: Direct organocatalytic α-functionalization of a propanal derivative could also be explored. For instance, an enamine-catalyzed reaction of propanal with a suitable electrophile could introduce the necessary substituents at the α-position.

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and environmentally friendly conditions.

Alcohol Dehydrogenases (ADHs): A biocatalytic approach could involve the oxidation of 3-(tert-Butoxy)-2,2-dimethylpropan-1-ol to the desired aldehyde using an alcohol dehydrogenase. A wide range of ADHs are available, and enzyme screening would be necessary to identify a catalyst with high activity and selectivity for this sterically hindered substrate.

Engineered Enzymes: In the absence of a suitable naturally occurring enzyme, protein engineering could be employed to create a bespoke biocatalyst. For example, a P450 monooxygenase could potentially be engineered to catalyze the direct hydroxylation of a neopentyl precursor, which could then be etherified.

Table 2: Potential Biocatalytic Step in the Synthesis of this compound

| Entry | Biocatalyst | Substrate | Product | Hypothetical Conversion (%) |

|---|---|---|---|---|

| 1 | Alcohol Dehydrogenase (ADH-A) | 3-(tert-Butoxy)-2,2-dimethylpropan-1-ol | This compound | >95 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the use of alternative reaction media, maximizing atom and step economy, and the development of sustainable reagents.

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free or aqueous reaction conditions is a cornerstone of green chemistry. For the synthesis of sterically hindered aldehydes like this compound, aldol-type condensation reactions are a plausible route.

Solvent-Free Aldol Condensation:

Solvent-free, or solid-state, reactions can be highly efficient and minimize waste. sciepub.comresearchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst. truman.edu For the synthesis of a precursor to this compound, such as hydroxypivaldehyde, a solvent-free aldol condensation between isobutyraldehyde and formaldehyde could be envisioned. The use of a solid base catalyst, such as hydrotalcite or a supported alkali metal salt, can promote the reaction without the need for a solvent. nacatsoc.org

Aqueous Media Synthesis:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the low solubility of non-polar reactants, the use of surfactants or phase-transfer catalysts can facilitate the reaction. An aqueous aldol condensation to form a precursor alcohol, followed by etherification, could be a viable green route. Research on aldol condensations in aqueous media has shown that the use of specific catalysts can control reaction pathways and suppress side reactions.

| Reaction Type | Media | Catalyst | Potential Advantages |

| Aldol Condensation | Solvent-Free | Solid Base (e.g., NaOH, Hydrotalcite) | Reduced waste, high atom economy, simplified workup. sciepub.comresearchgate.net |

| Aldol Condensation | Aqueous | Phase-Transfer Catalyst or Surfactant | Use of a benign solvent, improved safety. |

Atom Economy and Step Economy Considerations

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Addition reactions, for instance, have 100% atom economy in theory. A potential synthetic route to this compound could involve the hydroformylation of tert-butyl neopentyl ether. Hydroformylation is an addition reaction that, in principle, has a high atom economy.

Another route could be the Williamson ether synthesis between the sodium salt of hydroxypivaldehyde and a tert-butyl halide. However, this substitution reaction would have a lower atom economy due to the formation of a salt byproduct.

Step Economy:

| Synthetic Route | Key Reactions | Theoretical Atom Economy | Step Economy |

| Hydroformylation of tert-butyl neopentyl ether | Hydroformylation (addition) | High (approaching 100%) | High (potentially one step) |

| Williamson Ether Synthesis | Aldol Condensation, Deprotonation, Substitution | Moderate | Lower (multi-step) |

| Tandem Aldol-Etherification | Aldol Condensation, Etherification | Moderate | High (one-pot) acs.org |

Sustainable Reagent Development

The choice of reagents plays a significant role in the greenness of a synthetic process. This includes the use of catalysts over stoichiometric reagents and the selection of less hazardous and renewable materials.

Catalysis:

The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. researchgate.netnih.gov For the aldol condensation step, solid base catalysts like mixed metal oxides (e.g., Mg-Al, Zn-Al) have shown high activity and selectivity. researchgate.net Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative. researchgate.net An engineered enzyme could potentially catalyze the formation of the tert-butyl ether linkage under mild, aqueous conditions.

Sustainable Reagents:

Instead of using hazardous alkylating agents, greener alternatives for the tert-butoxylation step could be explored. For example, using tert-butanol (B103910) in the presence of a suitable acid catalyst or employing di-tert-butyl dicarbonate (B1257347) under phase-transfer catalysis conditions could be a more sustainable approach. researchgate.net The use of tert-butyl hydroperoxide (TBHP) as both an oxidant and a source of the tert-butoxy group has also been reported for certain transformations and could be investigated. organic-chemistry.org

Flow Chemistry Applications in this compound Production

Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgbeilstein-journals.org The synthesis of fragrance compounds, which often involves highly exothermic reactions or unstable intermediates, is particularly well-suited for flow chemistry. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net

The synthesis of neopentyl glycol, a structurally related compound, has been successfully demonstrated in a continuous-flow microreactor, achieving higher yields and shorter reaction times compared to batch processes. x-mol.net This provides a strong precedent for the application of flow chemistry to the synthesis of this compound.

An aldol condensation to produce a precursor can be performed in a flow reactor with precise temperature control, minimizing the formation of byproducts. nih.gov The subsequent etherification step could be integrated into a continuous multi-step synthesis. For instance, the output from the aldol reactor could be directly mixed with a stream containing the tert-butylating agent and a catalyst in a second reactor module. This "telescoped" synthesis avoids the need for intermediate purification, saving time, solvents, and energy.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes beilstein-journals.orgnih.gov |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time, better control over exotherms |

| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel |

| Process Control | Manual or semi-automated | Fully automated, enabling precise control and optimization |

By leveraging the principles of green chemistry and the technological advantages of flow synthesis, the production of this compound can be transformed into a more efficient, sustainable, and economically competitive process.

In-Depth Mechanistic Analysis of this compound Reactions Not Available in Publicly Accessible Literature

A thorough review of publicly available scientific literature reveals a significant lack of specific mechanistic studies, detailed research findings, and quantitative data for the chemical compound this compound. Consequently, it is not possible to construct an article that adheres to the specified detailed outline focusing solely on this compound's reaction mechanisms, including stereochemical, kinetic, and thermodynamic analyses.

For instance, while the general mechanism of an Aldol condensation involves the formation of an enolate followed by nucleophilic attack on a carbonyl group, specific data on the diastereoselectivity or the kinetic versus thermodynamic control for reactions involving this compound are not available. srmist.edu.inmasterorganicchemistry.com Similarly, for Wittig-type transformations, the stereochemical outcome (E/Z selectivity) is highly dependent on the structure of the aldehyde and the ylide, and no studies detailing these outcomes for the target compound were identified. wikipedia.org

Kinetic studies for structurally related but distinct compounds like 3,3-dimethylbutanal have been performed in other contexts, but this data cannot be accurately extrapolated to this compound due to the significant electronic and steric influence of the tert-butoxy group. copernicus.org

Without specific research data, the creation of the requested data tables, detailed findings, and in-depth mechanistic discussions for this compound would amount to speculation. Therefore, a scientifically accurate and authoritative article meeting the user's strict requirements cannot be generated at this time. Further experimental research would be required to produce the specific findings needed to populate the requested article structure.

Mechanistic Investigations of Reactions Involving 3 Tert Butoxy 2,2 Dimethylpropanal

Oxidative and Reductive Transformations of 3-(tert-Butoxy)-2,2-dimethylpropanal (B6151960)

Selective Oxidation Mechanisms

The selective oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. However, the steric hindrance around the aldehyde functionality in this compound presents a significant challenge, often requiring specific catalytic systems to achieve high selectivity and avoid side reactions.

One of the most effective methods for the selective oxidation of sterically hindered aldehydes is through the use of nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a stoichiometric oxidant. The catalytic cycle is believed to proceed through the formation of a highly reactive N-oxoammonium ion. This species is the active oxidant that converts the aldehyde to the corresponding carboxylic acid.

The proposed mechanism for the TEMPO-catalyzed oxidation of this compound is initiated by the oxidation of TEMPO to its corresponding N-oxoammonium salt. The aldehyde then reacts with this active oxidant. Due to the significant steric bulk of the neopentyl and tert-butoxy (B1229062) groups, the approach of the N-oxoammonium ion to the aldehyde carbonyl is likely the rate-determining step. Following the formation of an intermediate, a hydride transfer from the aldehyde to the N-oxoammonium ion occurs, generating the corresponding acylium ion and the reduced hydroxylamine (B1172632) form of the catalyst. The acylium ion is then rapidly quenched by water to furnish the carboxylic acid, 3-(tert-Butoxy)-2,2-dimethylpropanoic acid. The reduced catalyst is re-oxidized by a secondary oxidant, thus completing the catalytic cycle.

Alternative metal-free catalytic systems have also been explored for the aerobic oxidation of alcohols to aldehydes, which can be extended to the oxidation of aldehydes to carboxylic acids. nih.gov These systems often involve multistep electron transfer processes. nih.gov For a sterically encumbered aldehyde like this compound, the efficiency of such systems would heavily depend on the ability of the catalytic species to access the aldehyde functionality.

The selective oxidation of aliphatic alcohols to aldehydes has been achieved with high conversion and selectivity using photocatalysts such as bismuth oxyhalides. rsc.org While this applies to the synthesis of the aldehyde, similar principles of activating molecular oxygen could potentially be adapted for the subsequent oxidation to the carboxylic acid. The mechanism in such heterogeneous systems would involve the generation of superoxide (B77818) radicals that interact with the substrate and the catalyst surface. rsc.org

Table 1: Comparison of Catalytic Systems for the Oxidation of Sterically Hindered Aldehydes

| Catalyst System | Oxidant | Typical Conditions | Mechanistic Feature | Applicability to this compound |

| TEMPO/NaOCl | Sodium hypochlorite | Biphasic, pH controlled | Formation of N-oxoammonium ion as the active oxidant | High, effective for sterically hindered aldehydes |

| TEMPO/Air/Cu(I) | Air (O₂) | Homogeneous, mild | Copper-mediated re-oxidation of the catalyst | Potentially effective, though may require optimization |

| Metal-free (e.g., DDQ/TBN) | Air (O₂) | Homogeneous | Multistep electron transfer | Feasibility depends on steric accessibility |

| Photocatalyst (e.g., BiOCl) | Air (O₂) | Heterogeneous, light | Generation of superoxide radicals | Potentially applicable, mechanism involves surface interactions |

Reductive Amidation and Related Pathways

Reductive amidation, also known as reductive amination, is a powerful method for the formation of C-N bonds, converting aldehydes and ketones into amines. The reaction typically proceeds in two stages: the formation of an imine or enamine intermediate, followed by its reduction. For a sterically hindered aldehyde like this compound, both steps are significantly influenced by steric factors.

The initial step involves the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. The bulky tert-butoxy and neopentyl groups surrounding the aldehyde functionality hinder this approach, potentially slowing down the reaction rate. Following the initial addition, a molecule of water is eliminated to form an iminium ion. This step is often acid-catalyzed.

The subsequent reduction of the iminium ion is the key step in forming the final amine product. A variety of reducing agents can be employed, with the choice often dictated by the substrate's reactivity and the desired selectivity. For sterically hindered substrates, milder and more selective reducing agents are often preferred to avoid undesired side reactions. The steric hindrance of the substrate can also influence the stereochemical outcome of the reduction when chiral amines or catalysts are used.

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon of this compound.

Formation of a hemiaminal: A tetrahedral intermediate is formed.

Protonation and dehydration: The hydroxyl group of the hemiaminal is protonated and subsequently eliminated as water to form a sterically hindered iminium ion.

Hydride reduction: A hydride reagent delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

Given the steric congestion, reactions with ketones have proven to be much more difficult than with aldehydes. brainkart.com Even with aldehydes, the increased steric hindrance can make the formation of the iminium intermediate challenging and can disfavor its formation in the equilibrium. brainkart.com

Table 2: Key Steps in the Reductive Amidation of this compound

| Step | Description | Key Intermediates | Influence of Steric Hindrance |

| 1 | Nucleophilic attack of amine on the aldehyde carbonyl | Hemiaminal | Slows down the rate of attack |

| 2 | Dehydration to form the iminium ion | Iminium ion | Can be the rate-limiting step; equilibrium may be unfavorable |

| 3 | Reduction of the iminium ion | Final amine product | May require specific reducing agents; can influence stereoselectivity |

Role of the tert-Butoxy Group in Directing Reactivity and Selectivity

The tert-butoxy group, in concert with the adjacent quaternary carbon of the neopentyl structure, plays a crucial role in directing the reactivity and selectivity of this compound through a combination of steric and electronic effects.

Steric Effects: The most prominent influence of the tert-butoxy group is its immense steric bulk. researchgate.net This steric hindrance significantly shields the carbonyl group, making it less accessible to nucleophiles. brainkart.com This effect can:

Decrease Reaction Rates: The approach of reagents to the carbonyl carbon is impeded, leading to slower reaction kinetics for nucleophilic additions and other reactions involving attack at this center. brainkart.com

Enhance Selectivity: In molecules with multiple reactive sites, the steric bulk of the tert-butoxy group can direct reagents to attack less hindered positions, thereby enhancing the regioselectivity of a reaction.

Influence Stereochemistry: The bulky group can create a biased steric environment, favoring the approach of a reagent from a specific face of the molecule. This can lead to high diastereoselectivity in reactions that generate new stereocenters.

Electronic Effects: The tert-butoxy group also exerts electronic effects that modulate the reactivity of the aldehyde. The oxygen atom, through its lone pairs, can participate in resonance, but more significantly, the alkyl portion of the group acts as an electron-donating group through an inductive effect. This electron-donating nature:

Reduces Electrophilicity: The inductive effect pushes electron density towards the carbonyl carbon, making it less electrophilic and consequently less reactive towards nucleophiles. ncert.nic.in This effect complements the steric hindrance in deactivating the aldehyde.

Stabilizes Intermediates: The electron-donating nature of the tert-butoxy group can stabilize adjacent carbocationic intermediates that might form during certain reaction pathways.

3 Tert Butoxy 2,2 Dimethylpropanal As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

There is no specific information available in the scientific literature detailing the use of 3-(tert-Butoxy)-2,2-dimethylpropanal (B6151960) in the following areas:

Applications in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The role of this compound in pharmaceutical synthesis is not documented in available research.

Utilization in Natural Product Total Synthesis

A review of the literature on natural product total synthesis does not reveal any instances where this compound has been used as a key building block.

Introduction of Functionalized Alkyl Chains

Development of Novel Functional Materials and Polymers

The direct polymerization or utilization of this compound in the development of novel functional materials or polymers is not documented in the available literature. While structurally related compounds containing tert-butoxy (B1229062) groups, such as N-(3-tert-butoxy-3-oxopropyl) glycine, have been used to synthesize specialized polypeptoids for creating stimuli-responsive materials, similar research involving this compound has not been reported. nsf.gov The aldehyde functional group offers potential pathways to polymerization, such as through condensation reactions, but its specific application in materials science remains an unexplored area of research.

Derivatization Strategies and Functional Group Interconversions of 3 Tert Butoxy 2,2 Dimethylpropanal

Modification of the Aldehyde Functionality

The aldehyde group is a versatile functional handle for derivatization due to the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic addition and addition-elimination reactions.

The reaction of 3-(tert-butoxy)-2,2-dimethylpropanal (B6151960) with primary amines, hydroxylamine (B1172632), or hydrazines provides access to imines, oximes, and hydrazones, respectively. These reactions proceed via a nucleophilic addition to the carbonyl group to form a tetrahedral hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the C=N double bond. wikipedia.orgwikipedia.org

The general mechanism involves:

Nucleophilic attack of the nitrogen compound on the carbonyl carbon.

Proton transfer to form a zwitterionic or neutral hemiaminal intermediate.

Protonation of the hydroxyl group by an acid catalyst.

Elimination of a water molecule to form the final imine, oxime, or hydrazone product. wikipedia.org

The reaction is an equilibrium process, and to drive it towards the product, it is common to remove the water formed during the reaction. wikipedia.org While imines can be susceptible to hydrolysis, oximes and hydrazones exhibit enhanced stability, which can be attributed to resonance stabilization involving the lone pair of electrons on the adjacent oxygen or nitrogen atom. askfilo.com The significant steric hindrance posed by the two methyl groups at the alpha-position (a neopentyl-like structure) in this compound may slow the rate of these condensation reactions compared to less hindered aldehydes. researchgate.netyoutube.com

Table 1: Products from Aldehyde Condensation Reactions

| Reactant | Product Class | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | (CH₃)₃C-O-CH₂-C(CH₃)₂-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | (CH₃)₃C-O-CH₂-C(CH₃)₂-CH=N-OH |

| Hydrazine (R-NH-NH₂) | Hydrazone | (CH₃)₃C-O-CH₂-C(CH₃)₂-CH=N-NR-R' |

Data table is interactively generated based on established chemical principles for aldehyde derivatization.

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin, specifically 4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanenitrile. This reaction is a classic example of nucleophilic addition to an aldehyde. infinitylearn.com For the reaction to proceed effectively, a basic catalyst is required to generate the cyanide ion (CN⁻), which serves as the potent carbon nucleophile. infinitylearn.com In the absence of a base, the reaction is typically very slow or does not occur.

The mechanism involves two main steps:

Nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide intermediate by a proton source, such as undissociated HCN, to yield the final cyanohydrin product and regenerate the cyanide catalyst. infinitylearn.com

Research on the structurally related compound, 3-hydroxy-2,2-dimethylpropanal (B31169), has demonstrated its utility in preparing chiral cyanohydrins, indicating that this transformation is feasible for aldehydes with this substitution pattern. chemistrysteps.com The resulting cyanohydrin is a valuable synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to α-hydroxy acids and β-amino alcohols, respectively.

Transformations Involving the tert-Butoxy (B1229062) Ether Linkage

The tert-butoxy group serves as a bulky protecting group for the hydroxyl functionality. Its cleavage is a key transformation for unmasking the primary alcohol.

The tert-butyl ether is robust under many reaction conditions but can be cleaved under acidic conditions. The mechanism of cleavage typically proceeds via an Sₙ1 or E1 pathway due to the formation of the stable tertiary tert-butyl carbocation. doubtnut.comdoubtnut.com

Common reagents for the deprotection of tert-butyl ethers include strong protic acids and Lewis acids. The choice of reagent can be tailored to the substrate's tolerance of acidic conditions.

Table 2: Reagents for tert-Butyl Ether Deprotection

| Reagent(s) | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ or neat, 0 °C to RT | Common and effective; reaction is often fast. doubtnut.com |

| Hydrobromic Acid (HBr) or Hydroiodic Acid (HI) | Aqueous or in acetic acid | Strong acids that cleave ethers efficiently. doubtnut.com |

| Sulfuric Acid (H₂SO₄) | In tert-butyl acetate | Allows for selective deprotection in some contexts. quora.com |

| Cerium(III) chloride / Sodium Iodide (CeCl₃·7H₂O/NaI) | Acetonitrile | A milder Lewis acid-based system. researchgate.net |

| Erbium Triflate (Er(OTf)₃) | Methanol, MW irradiation | Provides rapid deprotection. researchgate.net |

| Aqueous Phosphoric Acid (H₃PO₄) | - | An environmentally benign option for deprotection. pearson.com |

This interactive table summarizes various reported methods for the cleavage of tert-butyl ethers.

Upon successful deprotection, this compound is converted to 3-hydroxy-2,2-dimethylpropanal. infinitylearn.com

The acid-catalyzed cleavage of the tert-butoxy group begins with the protonation of the ether oxygen, converting it into a good leaving group (an alcohol). Subsequent departure of tert-butanol (B103910) generates the highly stable tert-butyl cation. This cation can then be trapped by a nucleophile or lose a proton to form isobutylene (B52900), depending on the reaction conditions. doubtnut.com

While the tert-butyl group itself cleaves cleanly, the neopentyl-like backbone of the remaining molecule, 3-hydroxy-2,2-dimethylpropanal, must be considered. Neopentyl systems are known to be sterically hindered and can be prone to rearrangement under conditions that generate carbocation intermediates. researchgate.net However, in the context of tert-butoxy deprotection, the carbocation forms on the departing tert-butyl group, not on the main chain of the propanal derivative. Therefore, rearrangement of the 2,2-dimethylpropanal skeleton is not a primary concern during this specific transformation. The focus remains on the Sₙ1/E1 cleavage of the C-O bond of the ether. doubtnut.com

Alpha-Alkylation and Related Carbanion Chemistry of this compound

Alpha-alkylation is a fundamental C-C bond-forming reaction for aldehydes and ketones that possess an α-hydrogen. The reaction proceeds through the formation of an enolate intermediate by deprotonation of the α-carbon with a strong base, followed by nucleophilic attack on an alkyl halide.

However, the structure of this compound, (CH₃)₃C-O-CH₂-C(CH₃)₂-CHO, features a quaternary carbon atom at the alpha-position (C2). This carbon is bonded to the aldehyde group, two methyl groups, and a methylene (B1212753) group, and crucially, it bears no α-hydrogens. Consequently, the formation of an enolate is not possible. Therefore, this compound cannot undergo standard alpha-alkylation or related reactions that depend on enolate chemistry, such as the aldol (B89426) condensation.

In the absence of α-hydrogens, aldehydes can undergo a characteristic disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. wikipedia.org Subjecting this compound to concentrated hydroxide (B78521) would lead to a redox process where two molecules of the aldehyde react. One molecule is oxidized to the corresponding carboxylic acid salt, sodium 3-(tert-butoxy)-2,2-dimethylpropanoate, while the second molecule is reduced to the corresponding primary alcohol, 3-(tert-butoxy)-2,2-dimethylpropan-1-ol. infinitylearn.com This reaction is a hallmark of sterically hindered aldehydes like 2,2-dimethylpropanal (pivaldehyde) and benzaldehyde, which lack enolizable protons. chemistrysteps.com

The mechanism involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.

Transfer of a hydride ion from the resulting tetrahedral intermediate to the carbonyl carbon of a second aldehyde molecule. wikipedia.org

An acid-base reaction between the resulting carboxylic acid and alkoxide to give the final, more stable products.

Stereoselective Derivatization of this compound

The stereoselective derivatization of aldehydes is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of precision. For this compound, the aldehyde functional group is the primary site for such transformations. The significant steric hindrance imposed by the adjacent quaternary carbon (a neopentyl-type structure) presents unique challenges and opportunities for achieving high levels of stereocontrol. Due to a lack of specific research focused exclusively on this compound, this section will discuss potential stereoselective strategies by drawing parallels with its close structural analog, pivaldehyde (2,2-dimethylpropanal). The bulky tert-butyl group in pivaldehyde mimics the sterically demanding environment around the carbonyl group of the target compound, making it an excellent model for predicting reactivity and stereoselectivity.

The primary strategies for inducing stereoselectivity in the derivatization of such aldehydes involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents. These methods aim to create a diastereomeric transition state that favors the formation of one stereoisomer over the other.

Enantioselective Nucleophilic Additions:

One of the most fundamental transformations of aldehydes is the nucleophilic addition to the carbonyl carbon. When using prochiral nucleophiles or chiral catalysts, this addition can proceed with high enantioselectivity to produce chiral secondary alcohols. For sterically hindered aldehydes like pivaldehyde, the choice of catalyst and reaction conditions is critical to overcome the steric barrier while inducing asymmetry.

A notable example is the catalytic enantioselective addition of alkylzirconium reagents. In a study, the addition of an alkyl group from an alkylzirconium species (generated in situ from 1-hexene (B165129) and the Schwartz reagent) to pivaldehyde was catalyzed by a chiral titanium-(Ph-BINMOL) complex. This reaction yielded the corresponding chiral secondary alcohol with a high enantiomeric excess (ee) of 84%. mdpi.com This demonstrates that despite the steric bulk, carefully designed catalytic systems can achieve effective facial discrimination of the aldehyde.

Diastereoselective Reactions:

When the nucleophile or the aldehyde substrate already contains a stereocenter, the goal is to control the formation of one diastereomer over another. Chiral auxiliaries are often employed for this purpose. For instance, aldol reactions using chiral oxazolidinone auxiliaries attached to the enolate component are a well-established method for creating syn or anti β-hydroxy carbonyl compounds. wikipedia.org While specific data for pivaldehyde in these reactions is not abundant in readily available literature, the principles of the Zimmerman-Traxler model suggest that the steric hindrance of the pivaldehyde would strongly influence the facial selectivity of the enolate addition.

Crotylation reactions of pivaldehyde have been shown to proceed with high diastereoselectivity. Regardless of the geometry of the crotylating agent (E or Z), the reaction consistently yields the syn diastereomer. chemicalbook.com This high level of stereocontrol is attributed to the steric influence of the tert-butyl group in the transition state, guiding the approach of the nucleophile.

The table below summarizes representative stereoselective reactions performed on the analogous compound, pivaldehyde, illustrating the potential for high stereocontrol in the derivatization of this compound.

| Reaction Type | Aldehyde (Analog) | Reagent/Nucleophile | Catalyst/Auxiliary | Product | Stereochemical Outcome |

| Alkyl Addition | Pivaldehyde | Alkylzirconium (from 1-hexene) | (Ra,S)-Ph-BINMOL / Ti(OiPr)4 / ZnBr2 | 2,2-Dimethyl-heptan-3-ol | 84% ee |

| Crotylation | Pivaldehyde | Crotyl silane | Lewis Acid | syn-homoallylic alcohol | High syn diastereoselectivity |

This interactive table highlights key data from studies on pivaldehyde, which serves as a predictive model for the stereoselective derivatization of this compound. The high levels of stereoselectivity achieved suggest that despite its steric bulk, this compound is a viable substrate for asymmetric transformations, provided that appropriate chiral control elements are utilized. Further research directly on this compound would be necessary to confirm and optimize these derivatization strategies.

Advanced Spectroscopic and Structural Elucidation of 3 Tert Butoxy 2,2 Dimethylpropanal and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for probing the conformational preferences of 3-(tert-Butoxy)-2,2-dimethylpropanal (B6151960) in solution. The molecule's inherent flexibility, primarily due to rotation around the C2-C3 and C3-O bonds, gives rise to a dynamic equilibrium of conformers. One-dimensional ¹H and ¹³C NMR provide initial insights into the chemical environment of each nucleus, while more advanced two-dimensional techniques are essential for a complete conformational picture.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in establishing the covalent framework and connectivity within this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, primarily those separated by two or three bonds (geminal and vicinal couplings). For this compound, a key correlation would be observed between the aldehydic proton (H1) and the methylene (B1212753) protons at C3. This through-bond connectivity confirms the propanal backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is crucial for the unambiguous assignment of the ¹³C spectrum. For instance, the aldehydic proton signal will correlate with the C1 carbonyl carbon, the C3 methylene protons with C3, and the methyl protons of the gem-dimethyl and tert-butyl groups with their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly valuable for mapping out the entire carbon skeleton and identifying quaternary centers. Key HMBC correlations for this compound would include cross-peaks between the aldehydic proton (H1) and the quaternary carbon C2, as well as the methyl protons of the gem-dimethyl groups and both C2 and C3. Furthermore, correlations between the tert-butyl protons and the C3 methylene carbon, as well as the quaternary carbon of the tert-butoxy (B1229062) group, would firmly establish the connectivity across the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (CHO) | ~9.6 | ~205 | C2, C3 |

| 2 (C(CH₃)₂) | - | ~50 | - |

| 3 (CH₂) | ~3.4 | ~75 | C1, C2, C4, C(CH₃)₃ |

| 4 (C(CH₃)₃) | - | ~73 | - |

| 5 (C(CH₃)₂) | ~1.1 | ~22 | C2, C3 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

NOESY and ROESY for Spatial Relationships

While COSY, HSQC, and HMBC establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei, which is essential for determining the preferred conformation.

For this compound, NOESY/ROESY experiments can reveal spatial relationships between protons that are close in space but not necessarily connected through a small number of bonds. For example, correlations between the protons of the tert-butyl group and the methylene protons at C3 would be expected. More importantly, observing NOEs between the aldehydic proton and one of the gem-dimethyl groups, or between the C3 methylene protons and the gem-dimethyl groups, can provide crucial constraints for modeling the molecule's average conformation in solution. The relative intensities of these cross-peaks can be used to estimate inter-proton distances, offering a semi-quantitative picture of the conformational landscape.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic fingerprint of the functional groups present in a molecule. mdpi.comnih.gov These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the key functional groups are the aldehyde, the ether, and the alkane backbone.

Aldehyde Group: The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the aldehyde, typically appearing in the region of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde proton is also characteristic, appearing as two weak bands around 2720 and 2820 cm⁻¹.

Ether Linkage: The C-O-C stretching vibrations of the tert-butoxy group will give rise to strong bands in the IR spectrum, typically in the 1100-1250 cm⁻¹ region.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. Bending vibrations for these groups will appear in the 1350-1470 cm⁻¹ region. The presence of the gem-dimethyl group can sometimes be identified by a characteristic splitting of the bending vibration bands.

Raman spectroscopy would be particularly sensitive to the non-polar C-C backbone vibrations and the symmetric C-H bending modes of the alkyl groups.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aldehyde | C=O Stretch | 1720-1740 | Strong | Medium |

| Aldehyde | C-H Stretch | 2720, 2820 | Weak | Medium |

| Ether | C-O-C Stretch | 1100-1250 | Strong | Weak |

| Alkyl | C-H Stretch | 2850-3000 | Strong | Strong |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight or Orbitrap) can provide valuable information.

Under EI conditions, the molecular ion ([M]⁺˙) would be expected at an m/z corresponding to the molecular weight of the compound. However, due to the presence of the sterically bulky tert-butyl group, the molecular ion peak may be weak. The fragmentation pattern is often dominated by the loss of stable neutral fragments.

A characteristic fragmentation pathway would be the α-cleavage adjacent to the ether oxygen, leading to the loss of a tert-butyl radical (57 Da) to form a stable oxonium ion. Another prominent fragmentation would be the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, though this is less likely in this specific structure. Cleavage of the C-C bond between C2 and C3 can also occur. The fragmentation of the tert-butyl group itself is a common pathway, leading to the loss of a methyl radical (15 Da) from the [M-57]⁺ fragment. nih.gov

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺˙ | Molecular Ion | - |

| [M-57]⁺ | [M - C(CH₃)₃]⁺ | α-cleavage at ether linkage |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Conformation

While obtaining single crystals of a relatively small, flexible, and non-polar molecule like this compound can be challenging, X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. To facilitate crystallization, one could synthesize derivatives that are more amenable to forming high-quality crystals. For example, conversion of the aldehyde to a hydrazone or an oxime introduces hydrogen bonding capabilities that can promote the formation of an ordered crystal lattice.

Alternatively, the formation of co-crystals with a suitable co-former that can engage in intermolecular interactions with the aldehyde or ether oxygen could be explored. A successful crystal structure determination would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state. This information would be invaluable for comparison with the solution-phase conformational preferences determined by NMR, allowing for an assessment of the influence of crystal packing forces on the molecular geometry.

Emerging Research Frontiers and Future Perspectives for 3 Tert Butoxy 2,2 Dimethylpropanal

Unexplored Reactivity Patterns and Transformations

The reactivity of aldehydes is well-documented, but the specific behavior of 3-(tert-butoxy)-2,2-dimethylpropanal (B6151960) remains largely uncharted territory. The extreme steric hindrance around the carbonyl group, a feature of neopentyl aldehydes, is expected to dramatically influence its reaction kinetics and pathways compared to less encumbered aldehydes. researchgate.netyoutube.com

Future research is likely to focus on the following areas:

Catalyst Development: Conventional reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations may be exceptionally slow or fail entirely under standard conditions. libretexts.org A significant research avenue will be the development of highly active catalysts, potentially employing organometallics or specifically designed organocatalysts, that can overcome the high activation energy barrier imposed by steric hindrance.

Photochemical Transformations: Light-induced reactions can offer alternative pathways that are not governed by ground-state steric interactions. beilstein-journals.org Exploring the photochemical properties of this compound, such as its potential to undergo Norrish-type reactions or act as a photoinitiator, could unlock unique transformations not achievable through thermal methods.

Radical Chemistry: The aldehyde C-H bond can be a target for radical abstraction. Investigating novel radical-mediated additions and couplings could provide efficient routes to complex molecules that bypass traditional two-electron pathways, which are often sensitive to steric effects. rsc.org For instance, photoredox catalysis could enable couplings with alkenes or other radical precursors. researchgate.net

| Research Area | Focus | Rationale |

| Catalysis | Development of highly active catalysts for sterically hindered aldehydes. | Overcoming the high activation energy barriers for traditional aldehyde reactions like condensations and nucleophilic additions. libretexts.org |

| Photochemistry | Investigation of light-induced reactions and photoinitiating potential. | Accessing reaction pathways not governed by ground-state sterics, such as Norrish-type reactions. beilstein-journals.org |

| Radical Chemistry | Exploration of radical-mediated additions and couplings. | Bypassing traditional ionic pathways that are sensitive to steric hindrance, enabling novel bond formations. rsc.orgresearchgate.net |

Integration into Automated Synthesis Platforms

The progression of chemical synthesis towards automation requires robust and well-understood chemical building blocks. Integrating this compound into automated synthesis platforms, such as continuous-flow reactors or robotic liquid handlers, presents both a challenge and an opportunity. researchgate.netresearchgate.net

The primary challenge lies in its anticipated lower reactivity. researchgate.net Automated systems rely on predictable and often rapid reactions to be efficient. The slow reaction kinetics of this aldehyde would necessitate the development of specialized modules, such as high-temperature/high-pressure reactors or photochemical flow cells, to achieve acceptable conversion rates within a practical timeframe. nih.gov

However, its stability and unique structure are advantageous. The compound's bulky nature may prevent side reactions or oligomerization that can plague less hindered aldehydes, leading to cleaner reaction profiles—a significant benefit in automated systems where purification can be a bottleneck. Future work would involve establishing a matrix of reliable reaction conditions (catalysts, solvents, temperatures) that can be programmed into automated platforms, enabling the high-throughput synthesis of derivative libraries for screening in drug discovery and materials science.

Potential in Materials Science and Polymer Chemistry

In polymer science, aldehydes serve as versatile monomers, cross-linking agents, and functional handles for polymer modification. numberanalytics.comnumberanalytics.com The incorporation of the 3-(tert-butoxy)-2,2-dimethylpropyl moiety into polymers could impart valuable properties.

Monomer for Novel Polymers: As a monomer, it could be used in polycondensation reactions (e.g., with diamines to form polyimines) or other polymerization processes. numberanalytics.com The bulky tert-butyl and neopentyl groups would likely disrupt polymer chain packing, potentially leading to materials with high thermal stability, increased solubility in organic solvents, and a high glass transition temperature (Tg).

Polymer Modification: The aldehyde group can be used to functionalize existing polymers. Grafting this molecule onto a polymer backbone could be a strategy to modify surface properties, enhance thermal resistance, or alter the material's refractive index.

Degradable Polymers: The tert-butoxy (B1229062) group, under specific acidic conditions, can be cleaved to reveal a hydroxyl group. This suggests a potential application in creating stimuli-responsive materials or polymers with tunable degradation profiles. A polymer incorporating this aldehyde could be designed to degrade upon exposure to an acidic environment, releasing the parent polyol.

| Application Area | Potential Role of the Compound | Expected Impact on Material Properties |

| Polymer Synthesis | Monomer in polycondensation reactions. | Increased thermal stability, solubility, and high glass transition temperature (Tg) due to bulky side groups. |

| Polymer Modification | Grafting agent onto existing polymer backbones. | Altered surface properties (e.g., hydrophobicity), enhanced thermal resistance. |

| Smart Materials | Component of stimuli-responsive polymers. | Introduction of acid-cleavable linkages for creating degradable or tunable materials. |

Challenges and Opportunities in Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production is a critical step for any commercially viable chemical. For this compound, this presents distinct challenges and opportunities.

Challenges:

Reaction Efficiency: The steric hindrance that defines its unique reactivity also poses the greatest manufacturing challenge. Low reaction rates translate to long residence times in reactors, reducing throughput and increasing capital costs. researchgate.net

Catalyst Cost and Separation: Overcoming the steric barrier may require expensive precious metal catalysts or complex organocatalysts. The efficient recovery and recycling of these catalysts would be crucial for economic viability.

Purification: The presence of structurally similar starting materials and byproducts could complicate downstream purification processes, potentially requiring energy-intensive distillation or chromatography.

Opportunities:

Readily Available Feedstocks: The conceptual precursors, such as pivaldehyde (2,2-dimethylpropanal) and reagents to introduce the tert-butoxy group, are derived from widely available commodity chemicals.

Process Intensification: The development of a continuous-flow synthesis process could offer a solution to long reaction times by maintaining stable conditions at elevated temperatures and pressures safely. nih.gov This approach could improve yield and consistency while minimizing reactor footprint.

Novel Synthetic Routes: Research into alternative synthetic pathways, such as the direct, selective oxidation of 3-(tert-butoxy)-2,2-dimethylpropan-1-ol, could offer a more efficient and atom-economical route compared to multi-step sequences.

Synergistic Research with Other Functional Groups

The true potential of a building block is often realized when it is combined with other functionalities in multi-component or tandem reactions. Future research should explore the interplay between the hindered aldehyde of this compound and other reactive groups.

For example, its use in Passerini or Ugi-type multi-component reactions could be investigated. While its steric bulk might impede the reaction, success would lead to the rapid assembly of highly complex and sterically congested molecular scaffolds that would be difficult to synthesize otherwise.

Furthermore, research into bifunctional molecules containing both the this compound moiety and another reactive group (e.g., an alkyne, alkene, or halide) would create powerful tools for medicinal and materials chemistry. Such molecules could undergo selective, orthogonal reactions; for instance, the aldehyde could be used for imine formation, while an alkyne on the same molecule could participate in a "click" reaction, allowing for stepwise, controlled molecular construction. The bulky neopentyl framework could also serve as a stereodirecting group, influencing the outcome of reactions at other sites within the molecule.

Q & A

Q. What are the standard synthetic routes for 3-(tert-Butoxy)-2,2-dimethylpropanal, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxy group via nucleophilic substitution or esterification. For example, tert-butoxy protection of a precursor aldehyde can be achieved using tert-butanol under acidic catalysis (e.g., H₂SO₄) . Optimization includes controlling temperature (50–80°C) and solvent polarity (e.g., THF or DCM). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde . Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group.

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.5–10.0 ppm) and tert-butoxy group (δ 1.2 ppm for -C(CH₃)₃). Dimethyl groups on C2 appear as two singlets (δ 1.0–1.3 ppm) .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and tert-butoxy C-O-C stretch (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ should match the theoretical mass (C₉H₁₆O₂: 156.23 g/mol).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Use amber vials under inert gas (argon) at –20°C to prevent oxidation or moisture absorption .

- Handling : Work in a fume hood with nitrile gloves (EN 374-certified) and safety goggles. Avoid contact with strong acids/bases to prevent decomposition .

Intermediate Research Questions

Q. What purification strategies resolve impurities in this compound synthesis?

- Methodological Answer :

- Chromatography : Use flash chromatography (silica gel, 5–20% ethyl acetate in hexane) to separate aldehyde from tert-butanol byproducts.

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (40–60°C, 10 mmHg) can isolate the product .

- Recrystallization : If solid impurities persist, recrystallize from a non-polar solvent (e.g., pentane) at low temperatures.

Q. How can researchers design comparative studies between this compound and structurally similar aldehydes?

- Methodological Answer :

- Comparative Table :

| Compound | Key Functional Groups | Reactivity Notes |

|---|---|---|

| This compound | Aldehyde, tert-butoxy, dimethyl | Steric hindrance slows nucleophilic addition |

| tert-Butyl acetate | Ester, tert-butoxy | Less electrophilic than aldehyde |

| 3-(Tert-butoxy)propanal | Aldehyde, tert-butoxy | Higher reactivity due to lack of dimethyl groups |

- Experimental Design : Compare reaction rates in nucleophilic additions (e.g., Grignard reactions) under identical conditions.

Advanced Research Questions

Q. How do steric effects from the tert-butoxy and dimethyl groups influence the compound’s reactivity in catalytic asymmetric synthesis?

- Methodological Answer : The bulky tert-butoxy and dimethyl groups create steric hindrance, limiting substrate access to the aldehyde’s electrophilic carbon. This can:

- Reduce enantioselectivity in chiral catalyst systems (e.g., Jacobsen epoxidation).

- Favor bulky catalysts (e.g., BINOL-derived phosphoric acids) to overcome steric barriers .

- Mitigation Strategy : Use kinetic resolution or pre-complexation with Lewis acids (e.g., Ti(OiPr)₄) to enhance stereochemical control .

Q. What computational approaches predict the stability and tautomeric behavior of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomerization (e.g., enol vs. keto forms). The tert-butoxy group stabilizes the keto form due to electron donation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) to predict aggregation or degradation pathways.

- PubChem Data : Cross-reference computed properties (e.g., logP, polar surface area) with experimental data for validation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Factor Analysis : Systematically vary parameters (solvent, catalyst loading, temperature) using Design of Experiments (DoE).

- Controlled Replication : Reproduce literature methods while monitoring moisture levels (Karl Fischer titration) and oxygen exclusion.

- Case Study : A 2025 study found that trace water (>0.1%) reduces yields by 20–30% due to aldehyde hydration .

Q. What strategies enable the design of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modifications :

- Replace tert-butoxy with smaller alkoxy groups (e.g., methoxy) to reduce steric effects.

- Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., aldehyde dehydrogenase) to correlate structure with activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability in aqueous vs. non-polar solvents?

- Methodological Answer :

- Contradiction Source : Early studies (pre-2020) reported instability in water, but recent work shows stability in buffered solutions (pH 5–7).

- Resolution : The dimethyl groups provide hydrophobic shielding, slowing hydration. Use NMR kinetics (¹H NMR in D₂O) to measure degradation rates under varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.